3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an azido group, which is known for its reactivity and versatility in chemical synthesis, making it a valuable building block for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione typically involves multiple steps. One common method is the diazotransfer reaction, where an amino group is converted into an azido group using a diazotransfer reagent . This reaction is often carried out in the presence of sodium periodate (NaIO4) in water, which facilitates the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve automated solid-phase synthesis, particularly when incorporating azide-modified nucleosides . This method allows for efficient and scalable production, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form different products.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) is commonly used.
Reduction: Hydrogenation or other reducing agents can be employed.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method.
Major Products
The major products formed from these reactions include various amines, substituted derivatives, and complex polymers .
Scientific Research Applications
3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper and are highly specific, making the compound useful for targeted modifications .
Comparison with Similar Compounds
Similar Compounds
4-(2-azidoethyl)benzene-1,2-diol: Another azide-containing compound used in polymerization reactions.
11-Azido-3,6,9-trioxaundecan-1-amine: Used for preparing azide-functionalized polymers.
Uniqueness
What sets 3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione apart is its unique structure, which combines an azido group with a piperidine-2,6-dione moiety. This combination allows for versatile reactivity and applications in various fields, from chemistry to medicine.
Properties
Molecular Formula |
C15H16N6O3 |
---|---|
Molecular Weight |
328.33 g/mol |
IUPAC Name |
3-[5-(2-azidoethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H16N6O3/c16-20-18-6-5-17-10-2-1-9-8-21(15(24)11(9)7-10)12-3-4-13(22)19-14(12)23/h1-2,7,12,17H,3-6,8H2,(H,19,22,23) |
InChI Key |
DZPVRYDQJWSIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.